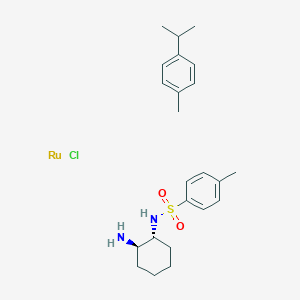

Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I)

Description

Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) (CAS: 213603-12-4) is a chiral ruthenium(II) complex featuring a p-cymene (η⁶-isopropyltoluene) ligand, a chloro ligand, and a sulfonamide-cyclohexanediamine ligand. This compound, sold by Thermo Scientific Chemicals at 97% purity, is utilized in asymmetric catalysis, particularly in hydrogenation and transfer hydrogenation reactions . Its stereochemical configuration (R,R) ensures high enantioselectivity, making it valuable in pharmaceutical and fine chemical synthesis.

Properties

IUPAC Name |

N-[(1R,2R)-2-aminocyclohexyl]-4-methylbenzenesulfonamide;chlororuthenium;1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S.C10H14.ClH.Ru/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14;1-8(2)10-6-4-9(3)5-7-10;;/h6-9,12-13,15H,2-5,14H2,1H3;4-8H,1-3H3;1H;/q;;;+1/p-1/t12-,13-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKUXZNHNZMFOP-GPWCTTBFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N.Cl[Ru] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N.Cl[Ru] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34ClN2O2RuS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) is a complex organoruthenium compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₉H₂₃ClN₂O₂RuS

- Molecular Weight : 538.11 g/mol

- CAS Number : 213603-12-4

- Purity : 97% .

Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) functions primarily as an anticancer agent. Its biological activity can be attributed to several mechanisms:

- Cytotoxic Activity : The compound exhibits selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Studies have shown that it can induce apoptosis in these cells while sparing healthy cells, which is a crucial feature for reducing side effects in cancer therapies .

- Enantioselective Hydrogenation : This compound acts as a catalyst in asymmetric transfer hydrogenation reactions, which are essential for synthesizing chiral molecules in pharmaceuticals . Its ability to facilitate these reactions while maintaining selectivity enhances its utility in drug development.

- Interaction with Biological Molecules : The organoruthenium complexes interact with DNA and proteins within cells, which may disrupt cellular functions and lead to cell death in malignant cells .

Antitumor Activity

A study published in Nature explored the antitumor effects of various ruthenium complexes, including those containing p-cymene ligands. It was found that the complexes exhibited significant cytotoxicity against multiple cancer cell lines. For instance:

- Cytotoxicity Assay : The MTT assay demonstrated that Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) had an IC50 value of approximately 10 µM against MCF-7 cells, indicating moderate potency .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) | MCF-7 | 10 |

| Other Ruthenium Complexes | HeLa | 5–15 |

Selectivity Towards Cancer Cells

Research highlighted the selectivity of this compound towards cancerous cells over normal cells. In comparative studies with BGM (normal monkey epithelial cells), the compound exhibited significantly lower toxicity, suggesting a therapeutic window that could be exploited in clinical settings .

Comparison with Similar Compounds

Structural and Ligand Variations

| Compound Name | Key Ligand Features | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|

| Target Compound | (R,R)-1,2-cyclohexanediamine with p-toluenesulfonyl group | C₂₉H₃₅ClN₂O₂RuS | ~631 (calc.) |

| [(R,R)-TsDPEN]RuCl(p-cymene) | (R,R)-1,2-diphenylethanediamine with p-toluenesulfonyl group | C₃₁H₃₅ClN₂O₂RuS | 636.21 |

| Dichloro(η⁶-p-cymene)(PPh₂NHnPr)Ru(II) | P,P-diphenyl-N-propylphosphinous amide | C₂₅H₃₂Cl₂NPRu | 549.45 |

| [RuCl(p-cymene)((R,R)-FsDPEN)] | (R,R)-1,2-diphenylethanediamine with pentafluorobenzenesulfonyl group | C₃₀H₂₈ClF₅N₂O₂RuS | 712.14 |

- Sulfonyl Groups : p-Toluenesulfonyl (Ts) is electron-withdrawing but less so than pentafluorobenzenesulfonyl (Fs), which increases ligand acidity and metal-ligand bond strength .

- Ancillary Ligands: Dichloro complexes (e.g., Dichloro(η⁶-p-cymene)(PPh₂NHnPr)Ru(II)) exhibit different redox properties and catalytic mechanisms compared to monochloro derivatives .

Preparation Methods

Key Compound Information

| Property | Value |

|---|---|

| Chemical Name | Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) |

| CAS Number | 213603-12-4 |

| Molecular Formula | C₂₃H₃₃ClN₂O₂RuS |

| Molecular Weight | 538.11 g/mol |

| Appearance | Powder |

| Purity (commercial standard) | ≥96% by NMR |

| Enantiomeric excess (ligand) | ≥98% |

| Storage | Inert atmosphere, 2–8 °C |

| SMILES Code | [Cl-][Ru+2]123456(N-S(=O)(C8=CC=C(C)C=C8)=O)C9(C(C)C)=C1C2=C3(C)C4=C59 |

Preparation Methods Analysis

3.1. General Synthetic Approach

The preparation of Chloro(p-cymene)-N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamineruthenium(I) typically follows a ligand substitution strategy, starting from a ruthenium(II) precursor complex. The most common precursor is [RuCl₂(p-cymene)]₂, which reacts with the chiral diamine ligand (N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamine) under controlled conditions.

Dissolution of Ruthenium Precursor

- Dissolve [RuCl₂(p-cymene)]₂ in a suitable solvent, such as dichloromethane or ethanol, under an inert atmosphere (argon or nitrogen) to prevent oxidation.

-

- Add N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamine to the solution. The ligand is often used in a slight excess (1.1–1.2 equivalents per ruthenium center) to ensure complete conversion.

-

- Stir the mixture at room temperature or slightly elevated temperature (typically 25–40 °C) for several hours (2–12 h), monitoring the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

-

- Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is precipitated by addition of a non-solvent (e.g., diethyl ether or hexane), filtered, and washed.

-

- The solid is further purified by recrystallization from a suitable solvent (e.g., dichloromethane/hexane) or by column chromatography if necessary.

3.3. Representative Data Table: Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Dissolution | [RuCl₂(p-cymene)]₂ (1 eq), dichloromethane, inert atmosphere | Protect from moisture and air |

| Ligand Addition | N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamine (1.1 eq) | Add slowly to avoid precipitation |

| Reaction | 25–40 °C, 2–12 h, stirring | Monitor by TLC or NMR |

| Isolation | Concentrate, precipitate with diethyl ether/hexane | Filter and wash thoroughly |

| Purification | Recrystallization or chromatography | Use minimal solvent for high yield |

| Characterization | ^1H NMR, ^13C NMR, chiral HPLC, elemental analysis | Confirm structure and enantiomeric purity |

Research Findings and Observations

- Purity and Enantiomeric Excess: Commercial and laboratory preparations routinely achieve ≥96% purity and ≥98% enantiomeric excess for the ligand, as confirmed by NMR and chiral HPLC.

- Solvent Choice: Dichloromethane is preferred for its ability to dissolve both the ruthenium precursor and the ligand, but ethanol and acetonitrile are also reported.

- Temperature Sensitivity: The reaction is typically performed at room temperature to preserve the chiral integrity of the ligand; higher temperatures may risk racemization or decomposition.

- Inert Atmosphere: Strict exclusion of air and moisture is critical, as ruthenium(II) complexes are sensitive to oxidation and hydrolysis.

- Yield: Isolated yields are typically in the range of 70–90% after purification, depending on the scale and exact protocol.

Additional Notes

- Storage and Stability: The final complex should be stored under an inert atmosphere at 2–8 °C to prevent degradation.

- Safety Considerations: Ruthenium complexes and organic sulfonamides should be handled with appropriate PPE due to potential toxicity and irritancy.

Summary Table: Key Preparation Parameters

| Parameter | Typical Value/Range |

|---|---|

| Starting Ru Complex | [RuCl₂(p-cymene)]₂ |

| Ligand | N-(p-toluenesulfonyl)-(R,R)-1,2-cyclohexanediamine |

| Solvent | Dichloromethane, ethanol |

| Temperature | 25–40 °C |

| Reaction Time | 2–12 h |

| Inert Atmosphere | Required |

| Purity (by NMR) | ≥96% |

| Enantiomeric Excess | ≥98% (ligand) |

| Typical Yield | 70–90% |

| Storage | Inert, 2–8 °C |

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for this ruthenium complex to ensure stability and safety?

- Methodological Guidance :

-

Storage : Store in airtight, corrosion-resistant containers under inert gas (e.g., argon) at 0–6°C. Protect from light, moisture, and oxygen .

-

Handling : Use spark-free tools, anti-static equipment, and explosion-proof ventilation. Conduct reactions in a glovebox or Schlenk line for air-sensitive steps .

-

Safety : Wear flame-resistant clothing, cryogenic gloves, and respiratory protection. Avoid skin contact and inhalation of dust .

Table 1: Key Storage Conditions

Parameter Requirement Reference Temperature 0–6°C Atmosphere Inert gas (Ar/N₂) Container Airtight, corrosion-resistant Light Sensitivity Protect from UV/visible light

Q. What synthetic routes are commonly employed to prepare this complex?

- Methodological Guidance :

- Precursor : Start with [RuCl₂(p-cymene)]₂, a dimeric ruthenium precursor. React with chiral ligands (e.g., (R,R)-Ts-DPEN) under inert conditions .

- Ligand Coordination : Use polar aprotic solvents (e.g., dichloroethane) at 80–100°C for 12–24 hours. Silver salts (e.g., AgNTf₂) may assist in chloride abstraction .

- Purification : Isolate via silica gel chromatography (hexane/EtOAc gradients) or recrystallization .

Q. Which characterization techniques are essential for confirming the structure and purity of this complex?

- Methodological Guidance :

-

X-ray Crystallography : Resolve absolute configuration and ligand geometry (e.g., octahedral coordination) .

-

NMR Spectroscopy : Use ¹H/¹³C NMR to verify ligand integration and chiral center integrity. Paramagnetic broadening may require low-temperature NMR .

-

Elemental Analysis : Confirm C, H, N, S, and Ru content within ±0.4% deviation .

Table 2: Characterization Techniques

Technique Key Metrics Reference X-ray Crystallography Bond lengths, Ru coordination ¹H NMR Chiral ligand proton shifts Elemental Analysis C/H/N/S/Ru stoichiometry

Q. What is the role of the Ts-DPEN ligand in this complex’s catalytic activity?

- Methodological Guidance :

- Chiral Induction : The (R,R)-Ts-DPEN ligand creates a chiral environment around Ru, enabling enantioselective substrate binding .

- Electron Withdrawal : The p-toluenesulfonyl group stabilizes intermediates via electron withdrawal, enhancing catalytic turnover .

Q. In which asymmetric transformations is this complex most frequently applied?

- Methodological Guidance :

- Hydrogenation : Reduces prochiral ketones to alcohols with >90% enantiomeric excess (ee) under H₂ (1–50 bar) .

- Transfer Hydrogenation : Uses iPrOH or HCOONa as hydrogen donors for ketone/imide reduction .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of Ru oxidation states in catalytic cycles?

- Methodological Guidance :

- Spectroelectrochemistry : Monitor Ru(II)→Ru(III) transitions via UV-vis under controlled potentials .

- Isotopic Labeling : Use D₂ or deuterated substrates to track hydride transfer pathways .

Q. What strategies optimize enantioselectivity in challenging substrates?

- Methodological Guidance :

- Ligand Tuning : Modify sulfonamide electronics (e.g., pentafluorophenyl in Fsdpen variants) to adjust steric bulk .

- Solvent Effects : Test polar solvents (e.g., DMF) to stabilize transition states .

Q. How does air sensitivity impact catalytic performance, and how can it be mitigated?

- Methodological Guidance :

- Deactivation Pathways : O₂ and H₂O oxidize Ru(II) to inactive Ru(III). Characterize via XPS or EPR .

- Stabilization : Add antioxidants (e.g., BHT) or use ionic liquids to shield the metal center .

Q. How should researchers address contradictions in reported catalytic efficiencies?

- Methodological Guidance :

- Purity Verification : Recheck complex purity (e.g., HPLC, elemental analysis) if catalytic activity deviates .

- Precursor Analysis : Trace chloride residues from [RuCl₂(p-cymene)]₂ may inhibit reactions; quantify via ICP-MS .

Q. What alternative precursors or ligands can enhance reaction scope?

- Methodological Guidance :

- Cyclopentadienyl Complexes : Test [RuCl(Cp)(phosphine)] analogs for improved thermal stability .

- BINAP Derivatives : Incorporate chiral bis-phosphine ligands (e.g., TolBINAP) for C–C bond-forming reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.